Cas no 387353-98-2 (1,3,5-Trimethyl-4-(tributylstannyl)-1H-pyrazole)

1,3,5-Trimethyl-4-(tributylstannyl)-1H-pyrazole is an organotin compound featuring a pyrazole core functionalized with a tributylstannyl group at the 4-position. This compound is primarily utilized in cross-coupling reactions, such as Stille couplings, due to the reactivity of the tin moiety in forming carbon-carbon bonds. The presence of methyl groups at the 1, 3, and 5 positions enhances steric stability, improving handling and storage. Its well-defined structure and consistent reactivity make it a valuable intermediate in synthetic organic chemistry, particularly for constructing heterocyclic frameworks. The compound is typically handled under inert conditions to prevent decomposition and ensure optimal performance in catalytic applications.
1,3,5-Trimethyl-4-(tributylstannyl)-1H-pyrazole structure
387353-98-2 structure
Product Name:1,3,5-Trimethyl-4-(tributylstannyl)-1H-pyrazole
CAS No:387353-98-2
MF:C18H36N2Sn
MW:399.201844215393
CID:2602244
PubChem ID:329767630
Update Time:2025-06-09

1,3,5-Trimethyl-4-(tributylstannyl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1,3,5-Trimethyl-4-(tributylstannyl)-1H-pyrazole
    • 387353-98-2
    • SCHEMBL14777735
    • DS-020844
    • 1,3,5-Trimethyl-4-(tributylstannyl)-1H-pyrazole, 97%
    • MDL: MFCD23143974
    • Inchi: 1S/C6H9N2.3C4H9.Sn/c1-5-4-6(2)8(3)7-5;3*1-3-4-2;/h1-3H3;3*1,3-4H2,2H3;
    • InChI Key: DHOZVDFJSZWZLJ-UHFFFAOYSA-N
    • SMILES: [Sn](C1C(C)=NN(C)C=1C)(CCCC)(CCCC)CCCC

Computed Properties

  • Exact Mass: 400.190052g/mol
  • Monoisotopic Mass: 400.190052g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 10
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.8Ų

Experimental Properties

  • Density: 1.134 g/mL at 25 °C
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C

1,3,5-Trimethyl-4-(tributylstannyl)-1H-pyrazole Security Information

1,3,5-Trimethyl-4-(tributylstannyl)-1H-pyrazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
773654-1G
1,3,5-Trimethyl-4-(tributylstannyl)-1H-pyrazole
387353-98-2 97%
1G
¥921.42 2022-02-24

Additional information on 1,3,5-Trimethyl-4-(tributylstannyl)-1H-pyrazole

Introduction to 1,3,5-Trimethyl-4-(tributylstannyl)-1H-pyrazole (CAS No. 387353-98-2)

1,3,5-Trimethyl-4-(tributylstannyl)-1H-pyrazole, identified by the CAS number 387353-98-2, is a specialized organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad range of biological activities and utility in medicinal chemistry. The presence of a tributylstannyl group at the 4-position introduces unique reactivity, making it a valuable intermediate in cross-coupling reactions, particularly in the synthesis of more complex molecular architectures.

The 1,3,5-Trimethyl-4-(tributylstannyl)-1H-pyrazole structure is characterized by its symmetrical trimethyl substitution at the 1, 3, and 5 positions of the pyrazole ring. This symmetry enhances its stability and reactivity in certain chemical transformations. The tributylstannyl moiety (Bu3Sn-) is a well-known organotin reagent that facilitates the Stille coupling reaction, a powerful tool for forming carbon-carbon bonds between aryl or vinyl halides and organotin compounds. This reaction is particularly useful in constructing biaryl systems, which are prevalent in many biologically active molecules.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. Pyrazole derivatives have been extensively studied due to their ability to modulate various biological pathways. For instance, studies have shown that certain pyrazole-based compounds exhibit anti-inflammatory, antimicrobial, and anticancer properties. The 1,3,5-Trimethyl-4-(tributylstannyl)-1H-pyrazole compound serves as a versatile building block for synthesizing more complex pyrazole derivatives with tailored biological activities.

The synthesis of 1,3,5-Trimethyl-4-(tributylstannyl)-1H-pyrazole typically involves the reaction of 1,3,5-trimethylpyrazole with tributyltin chloride or tributyltin hydride in the presence of a suitable base. This reaction proceeds under mild conditions and yields high purity products when carried out carefully. The resulting compound can then be used in subsequent Stille coupling reactions to introduce diverse functional groups onto the pyrazole core. These modifications can lead to the discovery of new drug candidates with improved pharmacokinetic profiles and reduced side effects.

One of the most compelling applications of 1,3,5-Trimethyl-4-(tributylstannyl)-1H-pyrazole is in the field of medicinal chemistry. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in cancer progression. For example, pyrazole derivatives have been shown to inhibit kinases and other enzymes that are overexpressed in tumor cells. The ability to functionalize the pyrazole ring allows for fine-tuning of these inhibitors to enhance their selectivity and potency.

Furthermore, the 1,3,5-Trimethyl-4-(tributylstannyl)-1H-pyrazole compound has found utility in materials science. Pyrazole-based polymers and coatings exhibit excellent thermal stability and mechanical strength, making them suitable for high-performance applications. The tributylstannyl group can be used to introduce cross-linking agents or other functional groups that enhance material properties such as adhesion and durability.

The latest research on 1,3,5-Trimethyl-4-(tributylstannyl)-1H-pyrazole has also explored its role in photodynamic therapy (PDT). Pyrazole derivatives have been investigated as photosensitizers due to their ability to generate reactive oxygen species upon exposure to light. These species can selectively target and destroy cancer cells while minimizing damage to healthy tissue. The synthesis of novel photosensitizers based on 1,3,5-Trimethyl-4-(tributylstannyl)-1H-pyrazole continues to be an active area of investigation.

In conclusion, 1 ,3 ,5 -Trimethyl -4 -( tribut ylstanny l ) - 1 H -py ra z ole ( CAS No . 387353 -98 -2 ) is a multifaceted compound with significant potential in both pharmaceuticals and materials science . Its unique structure and reactivity make it an invaluable tool for synthetic chemists seeking to develop new drug candidates and advanced materials . As research continues to uncover new applications for this compound , its importance in modern chemistry is likely to grow even further .

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